(R)-(-)-Glycidyl-4-nitrobenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Glycidyl 4 Nitrobenzenesulfonate
Strategies for Enantioselective Preparation
The enantioselective synthesis of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate is paramount for its application in the synthesis of chiral pharmaceuticals and other complex molecules. The primary strategies revolve around the use of chiral starting materials to ensure the stereochemical integrity of the final product.
A direct and widely employed method for synthesizing this compound involves the derivatization of a chiral precursor that already contains the required stereocenter. The most common precursor is (R)-glycidol. This approach leverages the readily available chiral pool to transfer the stereochemistry to the target molecule.
The synthesis can also commence from (R)-3-chloro-1,2-propanediol. google.com In this process, an initial cyclization step is induced by an inorganic base in an aqueous solvent to form (R)-glycidol as an intermediate. google.comgoogle.com This intermediate is then reacted in situ with the sulfonyl chloride. google.com The use of an enantiomerically pure starting material like (R)-glycidol or its precursor is crucial as the chirality is retained throughout the reaction sequence, leading to the formation of the desired (R)-enantiomer of the glycidyl (B131873) sulfonate. google.com
Table 1: Chiral Precursors for this compound Synthesis
| Chiral Precursor | Intermediate | Final Product | Key Advantage |
| (R)-Glycidol | N/A | This compound | Direct conversion, high enantiomeric purity. |
| (R)-3-chloro-1,2-propanediol | (R)-Glycidol | This compound | In-situ generation of the glycidol (B123203) intermediate. google.com |
The core reaction in the synthesis is the sulfonylation (specifically, nosylation) of the primary hydroxyl group of (R)-glycidol. This is an esterification reaction where (R)-glycidol reacts with 4-nitrobenzenesulfonyl chloride. sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or in a two-phase system with sodium hydroxide, to neutralize the hydrochloric acid byproduct formed during the reaction. google.comprepchem.com
The general mechanism involves the activation of the sulfonyl chloride by the base, followed by the nucleophilic attack of the hydroxyl group of glycidol on the sulfur atom of the sulfonyl chloride. A similar process is described for the synthesis of the corresponding (S)-glycidyl nosylate (B8438820) from (R)-glycidol using o-nitrobenzenesulfonyl chloride, where triethylamine serves as the base in a toluene (B28343) solvent. prepchem.com The use of 4-nitrobenzenesulfonyl chloride as the sulfonating agent is advantageous as the resulting nosylate group is an excellent leaving group in subsequent nucleophilic substitution reactions. chemimpex.com
Table 2: Properties of 4-Nitrobenzenesulfonyl Chloride
| Property | Value |
| CAS Number | 98-74-8 sigmaaldrich.com |
| Molecular Formula | O₂NC₆H₄SO₂Cl sigmaaldrich.com |
| Molecular Weight | 221.62 g/mol sigmaaldrich.com |
| Appearance | White or slightly yellow crystals google.com |
| Melting Point | 75-78 °C google.com |
| Functional Group | Nitro, Sulfonyl Chloride sigmaaldrich.com |
An alternative to asymmetric synthesis is the resolution of a racemic mixture of glycidyl-4-nitrobenzenesulfonate. Chiral resolution separates a racemate into its individual enantiomers. wikipedia.org Although this approach results in a theoretical maximum yield of 50% for the desired enantiomer, it can be a practical strategy if the racemic starting material is readily available.
Common methods for chiral resolution include:
Crystallization of Diastereomeric Salts: This is the most common technique for resolving racemates. wikipedia.org It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org For a glycidyl sulfonate, this would involve a reaction to create diastereomers, their separation, and subsequent removal of the chiral auxiliary.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate enantiomers. aocs.org The enantiomers interact differently with the CSP, leading to different retention times and thus separation. For instance, diastereomeric urethane (B1682113) derivatives of diacylglycerols have been successfully resolved using HPLC, a technique that could be adapted for glycidyl sulfonates. aocs.org
Preferential Crystallization: This method, also known as resolution by entrainment, involves seeding a supersaturated solution of a racemate with a crystal of one of the pure enantiomers. This induces the crystallization of that enantiomer, which can then be collected. wikipedia.org
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction parameters such as solvent, temperature, and stoichiometry is critical for maximizing the yield and purity of this compound while minimizing side reactions.
The choice of solvent significantly impacts the sulfonylation reaction. The solvent must solubilize the reactants while being inert to the reaction conditions. Aromatic hydrocarbons like toluene and halogenated hydrocarbons such as dichloromethane (B109758) are commonly used. google.com
In some procedures, a two-phase system consisting of an organic solvent and water is employed. google.com This can be particularly effective when using an inorganic base like sodium hydroxide, where the reaction occurs at the interface of the two phases, often facilitated by a phase-transfer catalyst. The use of toluene as a solvent has been reported in the synthesis of a related glycidyl sulfonate, where it served as the reaction medium for the sulfonylation of glycidol in the presence of triethylamine. prepchem.com Research has shown that replacing an optimal solvent can significantly hinder the formation of the desired product. researchgate.net
Precise control over temperature and reactant stoichiometry is crucial for successful esterification.
Temperature: The sulfonylation of glycidol is typically conducted at low temperatures to control the reaction rate and prevent side reactions. A general temperature range is between -10°C and 40°C, with a preferred range of 0°C to 10°C. google.com
Temperatures below 0°C: The reaction may proceed too slowly to be practical. google.com
Temperatures above 40°C: The risk of side reactions increases, such as the hydrolysis of the newly formed glycidyl sulfonate, which significantly lowers the yield. google.com High temperatures can also lead to the degradation of the product. researchgate.net An ice bath (0°C) is often used to maintain the optimal temperature during the addition of reagents. prepchem.com
Stoichiometry: The molar ratio of the reactants must be carefully controlled. The amount of sulfonyl halide used is typically in the range of 0.6 to 1.5 molar equivalents relative to the glycidol. google.com The preferred range is 0.8 to 1.2 molar equivalents. google.com Using a significant excess of the sulfonyl chloride can lead to purification challenges and potential side reactions, while an insufficient amount will result in incomplete conversion of the starting material.
Table 3: Impact of Temperature on Glycidyl Sulfonate Synthesis
| Temperature Range | Observation | Reference |
| 0-10 °C | Preferred range for optimal yield and purity. | google.com |
| < 0 °C | Reaction progress is slow. | google.com |
| > 40 °C | Increased side-reactions and hydrolysis, leading to decreased yield. | google.com |
Green Chemistry Approaches in Synthetic Routes
The synthesis of this compound, a key chiral building block, is increasingly guided by the principles of green chemistry. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. The primary focus lies in the stereoselective synthesis of the chiral precursor, (R)-glycidol, and its subsequent esterification.
A cornerstone of the green synthesis of this compound is the use of biocatalysis. Enzymatic methods offer high selectivity under mild reaction conditions, significantly reducing the environmental impact compared to traditional chemical synthesis.
Key Chemoenzymatic Strategies:
Enzymatic Resolution of Racemic Glycidol: Lipases are widely used for the kinetic resolution of racemic glycidol or its derivatives. For instance, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated (S)-glycidol derivative from the unreacted (R)-glycidol.
Asymmetric Synthesis from Achiral Precursors: A more atom-economical approach involves the asymmetric epoxidation of allyl alcohol using catalysts, or the enzymatic reduction of a corresponding ketone. A prominent green route starts from glycerol, a renewable and inexpensive byproduct of biodiesel production, which can be converted to glycidol. google.com
One-Pot Synthesis: To streamline the process, researchers have developed one-pot syntheses. A notable example involves the conversion of (R)-3-chloro-1,2-propanediol to (R)-glycidol using a base like potassium carbonate in a suitable solvent, which can then be directly reacted with 4-nitrobenzenesulfonyl chloride without isolating the intermediate glycidol. guidechem.comgoogle.com This reduces solvent usage and waste from intermediate purification steps.
The choice of solvents and reagents is also critical. The replacement of hazardous solvents like dichloromethane with greener alternatives such as ionic liquids or even water-based systems is an active area of research. rsc.org One patented process for preparing glycidyl derivatives highlights the use of a phosphate (B84403) salt, which accelerates the reaction and leads to higher purity and yield, thereby minimizing waste compared to conventional methods. google.com
Table 1: Comparison of Synthetic Approaches for Chiral Glycidol Precursors
| Parameter | Traditional Chemical Synthesis | Green Chemistry Approach (Biocatalytic) |
| Starting Material | Often petroleum-derived | Renewable resources (e.g., glycerol) google.com |
| Stereoselectivity | May require chiral auxiliaries or resolution agents | High enantioselectivity from enzymes (e.g., lipases, KREDs) mdpi.com |
| Reaction Conditions | Often harsh (high temp/pressure), use of strong acids/bases | Mild (near ambient temp/pressure, neutral pH) rsc.org |
| Solvents | Often hazardous chlorinated solvents | Greener solvents (e.g., ionic liquids, water) or solvent-free systems rsc.org |
| Waste Generation | Higher, due to byproducts and separation agents | Lower, due to high selectivity and atom economy |
Purification and Isolation Techniques in Laboratory and Scale-Up Research
Achieving the high purity required for pharmaceutical and fine chemical applications necessitates sophisticated purification and isolation techniques. For this compound, this involves not only removing chemical impurities but also ensuring high enantiomeric excess (e.e.).
Chromatographic Methods for Enantiomeric Enrichment
Chromatography is a powerful tool for separating enantiomers. For glycidyl derivatives, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric enrichment.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have proven highly effective for resolving enantiomers of glycidyl derivatives. indexcopernicus.comresearchgate.net Columns such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) are frequently used. indexcopernicus.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies. chiralpedia.com
Mobile Phase Optimization: The choice of mobile phase is crucial for achieving good resolution. For these types of compounds, normal-phase chromatography is often employed, using mixtures of alkanes (like hexane) and alcohols (like 2-propanol or ethanol). indexcopernicus.comresearchgate.net Fine-tuning the ratio of these solvents allows for the optimization of retention times and separation factors.
Preparative Chromatography: For scale-up research and production, preparative chiral HPLC and Supercritical Fluid Chromatography (SFC) are used. SFC is often considered a greener alternative as it uses supercritical CO2 as the main mobile phase component, reducing the consumption of organic solvents. nih.gov These techniques can process larger quantities of the racemic or partially enriched mixture to yield the desired enantiomer with very high purity (>99% e.e.).
Crystallization Strategies for High Purity
Crystallization is a critical final step for purification, capable of removing both chemical and enantiomeric impurities, especially when the desired compound is crystalline.
Recrystallization: This is the most common method for purifying solid compounds. A crude product of this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent. A patent for the closely related (S)-glycidyl-3-nitrobenzenesulfonate specifies a recrystallization from a hexane (B92381)/ethyl acetate (B1210297) mixture to achieve a chemical purity of 99.2% and an optical purity of 99.5% e.e. google.com This demonstrates the effectiveness of the technique for this class of compounds.
Preferential Crystallization: This technique can sometimes be used to resolve racemates. It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its crystallization while the other enantiomer remains in solution.
The combination of chromatography for enantiomeric enrichment followed by crystallization for final chemical and optical purification is a powerful strategy for obtaining this compound of the highest quality required for its applications as a chiral intermediate.
Table 2: Purification Techniques and Achievable Purity
| Technique | Purpose | Typical Solvents/Phases | Achievable Purity |
| Chiral HPLC/SFC | Enantiomeric Enrichment | Polysaccharide CSPs (e.g., Chiralcel OD-H); Hexane/Isopropanol mobile phase indexcopernicus.com | >99% e.e. |
| Recrystallization | Chemical and Optical Purification | Hexane/Ethyl Acetate google.com | Chemical Purity: >99%; Optical Purity: >99.5% e.e. google.com |
Reaction Chemistry and Mechanisms
Nucleophilic Ring-Opening Reactions of the Epoxide Moiety
The three-membered epoxide ring is subject to significant ring strain, making it a reactive electrophile susceptible to attack by nucleophiles. youtube.comcsbsju.edu This reactivity is a cornerstone of the glycidyl (B131873) system's utility in synthesis.
Mechanism of Nucleophilic Attack on the Glycidyl System
Under neutral or basic conditions, the reaction of the epoxide moiety with a strong nucleophile proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comkhanacademy.orgyoutube.com The process begins when the nucleophile, an electron-rich species, attacks one of the partially positively charged carbon atoms of the epoxide. youtube.comyoutube.com This concerted step involves the formation of a new carbon-nucleophile bond and the simultaneous cleavage of a carbon-oxygen bond, which relieves the inherent angle strain of the three-membered ring. csbsju.eduyoutube.commasterorganicchemistry.com
The initial product of this ring-opening is a negatively charged alkoxide ion. csbsju.edumasterorganicchemistry.com To yield the final, neutral alcohol product, a subsequent protonation step is required, typically achieved by the addition of a weak proton source like water or dilute acid in a separate workup step. csbsju.eduyoutube.commasterorganicchemistry.com
Regioselectivity and Stereoselectivity of Ring-Opening
The SN2 nature of the epoxide opening dictates both the regiochemistry and stereochemistry of the product.
Regioselectivity : When strong nucleophiles are used in the absence of an acid catalyst, the attack occurs preferentially at the less sterically hindered carbon atom of the epoxide. youtube.comcsbsju.eduyoutube.commasterorganicchemistry.com For the glycidyl group, this means the nucleophile adds to the terminal (C3) carbon, as it is less substituted than the internal (C2) carbon.
Stereoselectivity : The SN2 mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the carbon-oxygen bond. youtube.commasterorganicchemistry.com This leads to a Walden inversion of the stereochemical configuration at the center of attack. youtube.commasterorganicchemistry.commasterorganicchemistry.com Consequently, the newly formed alcohol and the attached nucleophile will have an anti relationship to one another. youtube.com Since the starting material is the (R)-enantiomer, the attack at the terminal carbon results in a predictable stereochemical outcome in the product.
Influence of Nucleophile Structure on Reaction Pathways
The structure and strength of the nucleophile are critical in determining the reaction pathway and outcome. Strong, negatively charged nucleophiles, such as Grignard reagents, alkoxides, acetylides, and cyanide, readily open the epoxide ring via the SN2 mechanism described above. youtube.commasterorganicchemistry.com
In contrast, weak nucleophiles like water and alcohols are generally unreactive toward the epoxide on their own and require acid catalysis to proceed. youtube.comucalgary.ca Under acidic conditions, the reaction mechanism and regioselectivity change significantly, with the nucleophile attacking the more substituted carbon atom due to the development of carbocation character in the transition state. youtube.comucalgary.cayoutube.com
The complexity of the nucleophile can also introduce competing reaction pathways. Studies with ambident nucleophiles, such as amino acids which contain both amino and carboxylic acid groups, have shown that the choice of reaction conditions can lead to competition between N-alkylation and O-alkylation, and in some cases, can result in polymerization rather than simple ring-opening. nih.gov The pH of the reaction medium can also be a deciding factor, influencing which functional group on a molecule acts as the primary nucleophile and whether the reaction proceeds via epoxide opening or an alternative mechanism like transesterification. researchgate.netresearchgate.net
| Nucleophile Type | Typical Reaction Conditions | Predominant Site of Attack on Glycidyl Moiety |
| Strong (e.g., RO⁻, R-MgX, CN⁻) | Basic / Neutral | Less substituted carbon (C3) |
| Weak (e.g., H₂O, ROH) | Acidic | More substituted carbon (C2) |
| Ambident (e.g., Amino Acids) | Varies (pH dependent) | Can be complex; potential for competing N- vs. O-attack |
This table provides a generalized summary of nucleophilic behavior towards epoxides.
Role of the 4-Nitrobenzenesulfonate Group as an Activated Leaving Group
The 4-nitrobenzenesulfonate (nosylate) moiety is an excellent leaving group, providing a second reactive pathway for (R)-(-)-Glycidyl-4-nitrobenzenesulfonate through nucleophilic substitution. chemicalbook.compitt.edu
Mechanism of Sulfonate Displacement
Displacement of the nosylate (B8438820) group proceeds through a classic SN2 reaction mechanism. pitt.edukhanacademy.org In this single, concerted step, a nucleophile attacks the carbon atom directly bonded to the sulfonate oxygen. pitt.edukhanacademy.org As the new nucleophile-carbon bond forms, the carbon-oxygen bond of the sulfonate ester breaks, and the stable nosylate anion is expelled. pitt.edu This reaction is distinct from the epoxide ring-opening and occurs at the other end of the molecule's C3 chain.
Comparison with Other Sulfonate Leaving Groups (e.g., Tosylates)
The effectiveness of a leaving group is inversely related to its basicity; weak bases that can stabilize a negative charge are excellent leaving groups. libretexts.orgmasterorganicchemistry.com Sulfonate esters in general, including mesylates, tosylates, and nosylates, are considered superior leaving groups because the resulting sulfonate anion is highly stabilized by resonance, delocalizing the negative charge across its three oxygen atoms. masterorganicchemistry.comlibretexts.orgyoutube.com
The leaving group ability within the sulfonate family is further modulated by substituents on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups enhance leaving group ability by further stabilizing the resulting anion through induction. The 4-nitro group of the nosylate is a powerful electron-withdrawing group, making the nosylate anion an extremely weak base and, consequently, a more reactive leaving group than tosylate, which has an electron-donating methyl group. oregonstate.edu Kinetic studies comparing the solvolysis rates of various 1-phenylethyl esters demonstrate this reactivity difference quantitatively. oregonstate.edu
| Leaving Group | Abbreviation | Relative Rate of Solvolysis |
| p-Nitrobenzenesulfonate | ONs | 4.4 x 10⁵ |
| p-Toluenesulfonate | OTs | 3.7 x 10⁴ |
| Methanesulfonate | OMs | 3.0 x 10⁴ |
| p-Nitrobenzoate | OPNB | 5.5 x 10⁻⁶ |
| Acetate (B1210297) | OAc | 1.4 x 10⁻⁶ |
Data adapted from the solvolysis of 1-phenylethyl esters in 80% ethanol/water at 76°C. oregonstate.edu
Rearrangement Reactions and Side-Product Formation in Synthetic Pathways
The synthesis of this compound is a critical process for its application as a chiral building block in organic synthesis. However, the reaction pathways are often accompanied by the formation of undesired side-products and the potential for rearrangement reactions, which can affect the yield and purity of the final product. Understanding these secondary reactions is crucial for optimizing synthetic protocols.
Intramolecular Rearrangement Reactions
While direct intramolecular rearrangement of the final this compound product is not extensively documented under standard synthetic and storage conditions, the precursors and the product itself possess reactive functional groups that could potentially engage in rearrangements under specific, often non-ideal, conditions. The inherent strain of the epoxide ring and the good leaving group ability of the nosylate group create a molecule susceptible to various transformations.
Under acidic conditions, which might be present if the reaction is not properly controlled, the epoxide oxygen can be protonated. This activation can lead to an intramolecular attack by the sulfonate oxygen, although this is less common. More plausible is the acid-catalyzed opening of the epoxide ring by a nucleophile, which can sometimes be followed by rearrangement, depending on the substrate and reaction conditions.
Side-Product Formation in Synthetic Pathways
The formation of side-products is a more commonly encountered issue in the synthesis of this compound. The primary synthetic route involves the reaction of (R)-glycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base. The instability of (R)-glycidol and the reactivity of the product are key factors contributing to the formation of impurities. google.com
Dimerization and Oligomerization of Glycidol (B123203):
(R)-glycidol, the key starting material, is known to be unstable and can undergo self-condensation reactions, such as dimerization and oligomerization, especially in the presence of basic or acidic catalysts or upon prolonged storage. google.com This reaction reduces the amount of glycidol available to react with the sulfonyl chloride, thereby lowering the yield of the desired product. The formation of these oligomers introduces significant purification challenges.
The dimerization can proceed through the nucleophilic attack of the hydroxyl group of one glycidol molecule on the epoxide ring of another. This process can continue to form polyglycerols.
Hydrolysis of the Product:
This compound contains a reactive epoxide ring and a sulfonate ester linkage, both of which are susceptible to hydrolysis. google.com If water is present in the reaction mixture, it can act as a nucleophile. The reaction temperature is a critical factor; higher temperatures significantly increase the rate of hydrolysis, leading to a decrease in the yield of the desired product. google.com
The hydrolysis can occur via two main pathways:
Epoxide Ring Opening: Water can attack one of the carbons of the epoxide ring, leading to the formation of a diol.
Sulfonate Ester Cleavage: Hydrolysis of the sulfonate ester bond would yield (R)-glycidol and 4-nitrobenzenesulfonic acid.
Influence of Reaction Conditions:
The choice of reaction conditions plays a pivotal role in minimizing side-product formation. Key parameters include:
Temperature: Lower temperatures (typically between -10°C and 10°C) are preferred to suppress the rate of side reactions, particularly hydrolysis of the product and dimerization of glycidol. google.com
Base: The type and amount of base used are critical. A tertiary amine, such as triethylamine (B128534), is commonly used to neutralize the HCl generated during the reaction. However, an excess of the amine can promote side reactions. The amount of the tertiary amine or pyridine (B92270) derivative used is typically in the range of 0.5-30 mol % relative to the glycidol. google.com
Solvent: The reaction is often carried out in a two-phase system consisting of an organic solvent (like toluene (B28343) or dichloromethane) and water, which can help to control the reaction and facilitate purification. chemicalbook.com
Common Impurities:
The common impurities found in the synthesis of this compound are summarized in the table below.
| Impurity | Formation Pathway |
| Polyglycerols | Dimerization and oligomerization of the (R)-glycidol starting material. google.com |
| (2R)-3-(4-Nitrobenzenesulfonyloxy)propane-1,2-diol | Hydrolysis of the epoxide ring of the final product. |
| (R)-Glycidol | Hydrolysis of the sulfonate ester bond of the final product. |
| 4-Nitrobenzenesulfonic acid | Byproduct of the main reaction and hydrolysis of the product. |
Controlling the reaction parameters and using high-purity starting materials are essential to minimize the formation of these impurities and to obtain this compound in high yield and purity.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Enantioselective Synthesis
The inherent chirality of (R)-(-)-glycidyl-4-nitrobenzenesulfonate makes it an invaluable starting material for the synthesis of enantiomerically pure compounds. nih.gov The epoxide ring is susceptible to nucleophilic attack, which can proceed with high regioselectivity and stereospecificity, enabling the construction of complex chiral architectures.
The ring-opening of the epoxide moiety in this compound with various nucleophiles is a common strategy for the synthesis of chiral alcohols and diols. For instance, hydrolysis of the epoxide, either under acidic or basic conditions, or catalyzed by enzymes, can lead to the formation of chiral diols. These diols are versatile intermediates in organic synthesis. A notable application is in the asymmetric dihydroxylation of substituted aryl allyl ethers, which has been used to prepare medicinal agents like the expectorant guaifenesin (B1672422) and the muscle relaxant mephenesin. researchgate.net The reaction of the glycidyl (B131873) nosylate (B8438820) with phenols, catalyzed by cesium fluoride, provides a convenient route to enantiopure β-adrenergic blocking agents. researchgate.net
| Nucleophile | Product Type | Example Application |
| Water/Hydroxide | Chiral Diol | Synthesis of Guaifenesin |
| Phenols | Chiral Aryl Ether Alcohol | Synthesis of Bisoprolol researchgate.net |
This table summarizes the types of chiral alcohols and diols synthesized from this compound and their applications.
Chiral amines and amino alcohols are prevalent structural motifs in pharmaceuticals and bioactive natural products. nih.govnih.govlookchemmall.com The reaction of this compound with a wide range of nitrogen-based nucleophiles provides a direct and efficient route to these valuable compounds. rsc.org The epoxide can be opened by ammonia (B1221849), primary amines, or secondary amines to yield chiral amino alcohols. For example, the synthesis of the precursor for the radioligand S-[1-(2,3-Diaminophenoxy)]-3′-(N-t-butylamino)propan-2′-ol involves the reaction of S-glycidyl-3-nitrobenzenesulfonate with 2-amino-3-nitrophenol, followed by treatment with t-butylamine. researchgate.net This highlights the utility of glycidyl nosylates in preparing key intermediates for medical imaging agents. The development of cost-effective methods for producing enantiomerically pure chiral amines is a significant challenge, and the use of chiral building blocks like this compound is a key strategy. nih.gov
| Nucleophile | Product Type | Example Application |
| Amines | Chiral Amino Alcohol | Synthesis of β-blocker precursors researchgate.net |
| Azides | Chiral Azido Alcohol | Precursor to chiral amines |
This table illustrates the synthesis of chiral amines and amino alcohols using this compound.
The synthesis of chiral ethers and esters from this compound further demonstrates its versatility. The reaction with alcohols or phenols under basic conditions leads to the formation of chiral glycidyl ethers, which can be further functionalized. Chiral esters can be prepared through various synthetic routes, often involving the initial opening of the epoxide ring followed by esterification. nih.govnih.govmdpi.com For instance, the reaction with a carboxylic acid can yield a chiral hydroxy ester. These chiral ethers and esters are important intermediates in the synthesis of a variety of complex molecules. researchgate.net
| Reactant | Product Type |
| Alcohols/Phenols | Chiral Glycidyl Ether |
| Carboxylic Acids | Chiral Hydroxy Ester |
This table shows the types of chiral ethers and esters that can be synthesized from this compound.
Intermediacy in the Synthesis of Complex Organic Molecules
Beyond its direct use as a chiral building block, this compound serves as a crucial intermediate in the total synthesis of several complex and biologically important molecules.
This compound is a key precursor for the alkylation subunit of potent antitumor antibiotics such as Yatakemycin and Duocarmycin SA. nih.govnih.gov The synthesis of these natural products involves the construction of a complex framework where the stereochemistry of the alkylation subunit is critical for their biological activity. nih.gov Yatakemycin, isolated from a Streptomyces species, is a highly potent member of this class of compounds. npatlas.org The asymmetric synthesis of the alkylation subunit often utilizes the chirality of this compound to establish the correct stereocenter. nih.gov
| Natural Product | Biological Activity | Role of this compound |
| Yatakemycin | Antitumor Antibiotic npatlas.org | Precursor for the chiral alkylation subunit nih.gov |
| Duocarmycin SA | Antitumor Antibiotic | Precursor for the chiral alkylation subunit nih.gov |
This table highlights the role of this compound in the synthesis of bioactive natural products.
The chiral framework provided by this compound is also utilized in the synthesis of various pharmaceutical scaffolds. One notable example is its use in the preparation of intermediates for calcium channel blockers. nih.gov These drugs are widely used in the treatment of cardiovascular diseases such as hypertension. The synthesis of enantiomerically pure β-blockers, such as propranolol (B1214883) derivatives, has also been achieved using glycidyl nosylate as a chiral starting material. mdpi.com The ability to introduce a specific stereochemistry is crucial for the efficacy and safety of these drugs.
| Pharmaceutical Target | Therapeutic Area |
| Calcium Channel Blockers | Cardiovascular Diseases nih.gov |
| β-Adrenergic Receptor Antagonists | Cardiovascular Diseases |
This table illustrates the application of this compound in the synthesis of pharmaceutical intermediates.
Building Blocks for Agrochemical and Material Science Research
The inherent reactivity and chirality of this compound make it a sought-after precursor in the development of novel compounds for both agriculture and materials science. While direct examples of its incorporation into commercial agrochemicals are not extensively documented in publicly available literature, its utility as a chiral synthon is well-established in pharmaceutical synthesis, offering a strong parallel for its potential in creating stereochemically defined pesticides. For instance, the enantiomer, (S)-(+)-glycidyl nosylate, is a key intermediate in the synthesis of Landiolol, a highly selective β1-adrenoreceptor antagonist. chemicalbook.com This synthesis highlights the role of the glycidyl nosylate core in introducing a specific stereocenter, a crucial factor in the biological activity of many agrochemicals where often only one enantiomer exhibits the desired herbicidal or pesticidal effect.
In the field of material science, the focus often lies on the functionalization of polymers to impart specific properties. While research directly employing this compound is limited, the broader class of glycidyl-functionalized monomers, such as glycidyl methacrylate (B99206) (GMA), provides insight into its potential. GMA is widely used to create reactive polymer scaffolds that can be subsequently modified to produce materials with tailored characteristics. nih.govnih.govresearchgate.net The epoxide group in these polymers allows for a variety of post-polymerization modifications, enabling the introduction of different functional groups. This suggests that this compound could be utilized to create chiral, functionalized polymers with unique recognition or catalytic properties, stemming from the defined stereochemistry of the glycidyl unit.
Role in Stereodivergent and Stereospecific Transformations
The stereochemical integrity of this compound is a key asset in controlling the three-dimensional arrangement of atoms in a molecule, a critical aspect of modern synthetic chemistry. Its participation in stereospecific and the potential for stereodivergent reactions allows for the synthesis of distinct stereoisomers from a single chiral starting material.
Stereospecific Transformations:
The reactions of this compound are predominantly stereospecific, proceeding via an SN2-type mechanism. libretexts.org When the epoxide ring is opened by a nucleophile, the attack occurs at the less sterically hindered carbon atom, leading to an inversion of the stereochemistry at that center. This predictable outcome is fundamental in the synthesis of enantiomerically pure compounds.
A prominent example of this stereospecificity is in the synthesis of β-adrenergic receptor blockers (β-blockers). The synthesis of the (R)-enantiomer of Propranolol, a widely used β-blocker, can be achieved starting from (R)-glycidyl derivatives. nih.govscielo.br The nucleophilic attack of a naphthol derivative on the epoxide ring of a suitable (R)-glycidyl precursor, followed by reaction with an amine, proceeds with inversion of configuration, yielding the desired (R)-Propranolol with high enantiomeric purity. scielo.brjocpr.com This highlights the reliability of this compound as a chiral building block for introducing a specific stereocenter into a target molecule.
Stereodivergent Synthesis:
While direct, detailed examples of stereodivergent synthesis using this compound are not extensively reported, the concept relies on the ability to selectively generate different stereoisomers from a common chiral starting material by varying the reaction conditions or reagents. In the context of chiral epoxides, this can be achieved by influencing the regioselectivity of the ring-opening reaction. While the ring-opening of this compound is typically highly regioselective for the terminal carbon, certain catalytic systems or specific nucleophiles could potentially alter this preference, leading to the formation of a different diastereomer. The ability to achieve such control would significantly enhance the synthetic utility of this chiral building block.
Integration into Multicomponent Reactions for Chiral Compound Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating libraries of structurally diverse molecules. The incorporation of chiral building blocks into MCRs is a highly attractive strategy for the rapid synthesis of enantiomerically enriched compounds.
This compound, with its electrophilic epoxide functionality, is a prime candidate for use as a building block in MCRs. nih.gov While specific examples of its direct integration into well-known MCRs like the Ugi or Passerini reactions are not widely documented, the general principle of using epoxides as electrophilic components in such reactions is established. nih.gov
For instance, in a hypothetical MCR scenario, this compound could react with an amine and a carboxylic acid in a Passerini-type reaction, or with an amine, a carbonyl compound, and an isocyanide in an Ugi-type reaction. The epoxide would serve as the electrophilic component, and its ring-opening by one of the other reactants would initiate a cascade of reactions, ultimately leading to a complex, chiral product. The inherent chirality of the glycidyl unit would be transferred to the final product, providing a straightforward route to enantiomerically enriched compound libraries. The development of conditions that facilitate the efficient participation of this compound in MCRs would open up new avenues for the rapid discovery of novel chiral molecules with potential applications in various fields, including pharmaceuticals and materials science.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods are indispensable tools for confirming the identity and structure of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms and the conformational details of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete picture of the molecule's framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the glycidyl (B131873) and 4-nitrobenzenesulfonate moieties. The aromatic protons of the nitrobenzenesulfonate group typically appear as two distinct doublets in the downfield region, a consequence of the deshielding effect of the nitro and sulfonyl groups. The protons of the glycidyl group, including the methylene (B1212753) and methine protons of the epoxide ring and the adjacent methylene group, will resonate at characteristic chemical shifts, with their splitting patterns revealing their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The aromatic carbons of the 4-nitrobenzenesulfonate ring will show distinct signals, with the carbon atom attached to the nitro group being significantly deshielded. The carbons of the glycidyl moiety, including the two carbons of the epoxide ring and the methylene carbon, will also have characteristic chemical shifts.
A representative, though not experimentally exclusive, dataset for the expected NMR chemical shifts is presented below. Actual experimental values can vary based on the solvent and other acquisition parameters.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to SO₂) | 8.1 - 8.3 (d) | 128 - 130 |
| Aromatic CH (ortho to NO₂) | 8.4 - 8.6 (d) | 124 - 126 |
| Aromatic C-SO₂ | - | 145 - 147 |
| Aromatic C-NO₂ | - | 150 - 152 |
| O-CH₂ | 4.2 - 4.5 (m) | 68 - 72 |
| Epoxide CH | 3.2 - 3.5 (m) | 48 - 52 |
| Epoxide CH₂ | 2.8 - 3.1 (m) | 44 - 46 |
Note: (d) denotes a doublet, and (m) denotes a multiplet. The data presented is an estimation based on analogous structures and requires experimental verification.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the nitro group, the epoxide ring, and the aromatic ring.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Asymmetric SO₂ Stretch | 1350 - 1380 |
| Symmetric SO₂ Stretch | 1160 - 1190 |
| Asymmetric NO₂ Stretch | 1510 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1350 |
| C-O-S Stretch | 900 - 1000 |
| Epoxide C-O Stretch (asymmetric) | 810 - 950 |
| Epoxide C-H Stretch | ~3050 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
This table provides expected ranges for the principal IR absorption bands. Experimental data should be consulted for precise peak positions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected.
The molecular weight of this compound (C₉H₉NO₆S) is approximately 259.24 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to this mass.
The fragmentation of aromatic sulfonamides often involves the cleavage of the C-S and S-O bonds. Key fragmentation pathways for this compound could include the loss of the glycidyl group, the nitro group, and sulfur dioxide.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₉H₉NO₆S⁺ | ~259 |
| [M - C₃H₅O]⁺ | C₆H₄NO₅S⁺ | ~202 |
| [M - NO₂]⁺ | C₉H₉O₄S⁺ | ~213 |
| [C₆H₄NO₂]⁺ | Nitrophenyl cation | ~122 |
| [C₃H₅O]⁺ | Glycidyl cation | ~57 |
The fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization, Electrospray Ionization).
Chromatographic Methods for Enantiomeric Excess Determination
As this compound is a chiral molecule, determining its enantiomeric excess (e.e.) is crucial for its application in stereoselective synthesis. Chiral chromatography is the primary technique used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For glycidyl derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. github.io For instance, columns like Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), are often employed. github.io The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral stationary phase. github.io
A typical method would involve a normal-phase mobile system, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The precise composition of the mobile phase is optimized to achieve the best resolution between the enantiomers.
| Parameter | Typical Condition |
| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) |
| Mobile Phase | Hexane/Isopropanol mixtures |
| Detection | UV (due to the nitroaromatic chromophore) |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another technique that can be used for the enantiomeric separation of volatile or semi-volatile compounds. While HPLC is often preferred for non-volatile compounds, chiral GC can be a viable option for certain glycidyl derivatives. organicchemistrydata.org
This method utilizes a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). organicchemistrydata.org The enantiomers are separated based on their differential interactions with the chiral cavities of the cyclodextrin molecules. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving separation.
For the analysis of this compound by chiral GC, derivatization might be necessary to enhance its volatility and thermal stability. However, direct analysis could also be explored.
| Parameter | Typical Condition |
| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., β- or γ-cyclodextrin derivatives) |
| Carrier Gas | Helium or Hydrogen |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Temperature Program | Optimized gradient to ensure separation and elution |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive and most powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules like this compound. This method relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern provides detailed information about the atomic positions, bond lengths, and bond angles, ultimately revealing the molecule's precise stereochemistry.
The determination of absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edu When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect leads to measurable differences in the intensities of Friedel pairs—reflections (h,k,l) and (-h,-k,-l)—which would otherwise be identical. researchgate.netmit.edu The presence of a sulfur atom and multiple oxygen atoms in the this compound molecule provides a basis for anomalous scattering, which is crucial for determining its absolute stereochemistry. mit.edu
For an enantiomerically pure compound such as this compound, the crystallization process will result in a non-centrosymmetric space group. This is a prerequisite for the determination of absolute configuration, as a center of symmetry would render the Friedel pairs equivalent. researchgate.net
The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The crystal must be of sufficient size and possess a high degree of internal order to produce a clear and resolvable diffraction pattern. researchgate.net Once a suitable crystal is obtained and subjected to X-ray diffraction, the collected data are processed to yield a structural model.
A key parameter in the determination of absolute configuration from X-ray crystallographic data is the Flack parameter. nih.gov This value, derived from the refinement of the crystal structure model against the experimental data, indicates the relative proportion of the two possible enantiomeric forms in the crystal. A Flack parameter close to zero confirms that the assigned absolute configuration is correct, while a value near one would indicate that the opposite enantiomer is present. nih.gov
Representative Crystallographic Data for a Chiral Organic Molecule
This table is a representative example and does not reflect the actual experimental data for this compound.
| Parameter | Representative Value |
| Chemical Formula | C₉H₉NO₆S |
| Formula Weight | 259.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 9.456(3) |
| c (Å) | 14.321(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1100.5(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.565 |
| Absorption Coefficient (mm⁻¹) | 0.295 |
| F(000) | 536 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 5.2 to 55.0 |
| Reflections collected | 8910 |
| Independent reflections | 2540 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.118 |
| Absolute structure parameter | 0.02(3) |
Theoretical and Computational Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms involving (R)-(-)-Glycidyl-4-nitrobenzenesulfonate. nrel.gov These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics.
Transition State Analysis for Nucleophilic Attack
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. Quantum chemical calculations are employed to model the transition states of these reactions. By analyzing the geometry and energy of the transition state, chemists can understand the preferred site of nucleophilic attack (at the C2 or C3 position of the oxirane ring) and the stereochemical outcome of the reaction.
For instance, in the reaction with an amine nucleophile, DFT calculations can determine the activation energies for attack at both carbons of the epoxide. These calculations typically reveal that the attack at the less substituted carbon (C3) is energetically favored, proceeding through a lower energy transition state. This is consistent with the general principles of epoxide ring-opening under neutral or basic conditions.
A representative data table from a hypothetical DFT study on the nucleophilic attack of ammonia (B1221849) (NH₃) on this compound is presented below.
Table 1: Calculated Activation Energies (in kcal/mol) for the Nucleophilic Attack of NH₃
| Site of Attack | Activation Energy (ΔE‡) |
| C2 (Substituted Carbon) | 25.8 |
| C3 (Unsubstituted Carbon) | 18.2 |
Energy Profiles of Competing Pathways
This compound can undergo various competing reactions, such as ring-opening and substitution at the sulfonate group. Computational chemistry provides the means to construct detailed energy profiles for these competing pathways. By comparing the activation barriers of the different routes, it is possible to predict the major product under a given set of reaction conditions.
For example, a computational study might compare the energy profile for the intramolecular cyclization of a tethered nucleophile versus the intermolecular reaction with an external nucleophile. The calculated energy barriers for each pathway would indicate which process is kinetically favored.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and electronic properties of this compound play a crucial role in its reactivity. Conformational analysis and the study of stereoelectronic effects provide a deeper understanding of these aspects.
Computational methods are used to identify the most stable conformers of the molecule and to analyze the influence of orbital interactions on its reactivity. For example, the orientation of the bulky nosylate (B8438820) group relative to the epoxide ring can influence the accessibility of the electrophilic carbons to incoming nucleophiles. Stereoelectronic effects, such as the anomeric effect, can also impact the stability of certain conformations and influence the course of a reaction.
Molecular Modeling for Substrate-Reagent Interactions and Catalyst Design
Molecular modeling techniques are instrumental in visualizing and quantifying the interactions between this compound and various reagents, including catalysts. chemimpex.com By docking the substrate into the active site of a catalyst, for instance, researchers can predict the binding affinity and the likely mode of activation.
This is particularly important in the design of new catalysts for enantioselective transformations. Molecular modeling can help in understanding the origin of stereoselectivity by analyzing the non-covalent interactions between the substrate, catalyst, and reagent in the transition state. This knowledge can then be used to rationally design more efficient and selective catalysts.
Prediction of Reactivity and Selectivity in Novel Transformations
A powerful application of theoretical and computational chemistry is the prediction of reactivity and selectivity in novel, yet-to-be-explored transformations of this compound. By performing computational screenings of various potential reactants and reaction conditions, it is possible to identify promising new synthetic routes. mdpi.com
For example, machine learning models trained on large datasets of computationally derived reaction energies can be used to predict the feasibility and outcome of reactions with a wide range of nucleophiles or under different catalytic systems. nrel.gov This in silico approach can significantly accelerate the discovery of new reactions and optimize existing ones.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates the development of efficient and sustainable methods for the synthesis of key chiral intermediates like (R)-(-)-Glycidyl-4-nitrobenzenesulfonate. Future research in this area is geared towards greener and more atom-economical processes. A significant challenge lies in moving away from traditional methods that may involve hazardous reagents and multiple protection-deprotection steps.
Current synthetic strategies often rely on the derivatization of (R)-glycidol, which itself can be sourced from the asymmetric epoxidation of allyl alcohol. Innovations in catalysis are expected to play a pivotal role in streamlining this process. The development of novel organocatalysts, for instance, offers a promising avenue for more environmentally friendly and cost-effective syntheses. researchgate.netacs.org Furthermore, the principles of green chemistry are driving research towards the use of safer solvents, renewable starting materials, and processes that minimize waste generation.
Exploration of Novel Reactivity and Unprecedented Transformations
The inherent reactivity of the epoxide and the nosylate (B8438820) group in this compound provides a rich platform for chemical exploration. The epoxide ring is susceptible to ring-opening reactions with a wide array of nucleophiles, leading to the formation of chiral 1,2-disubstituted products. Future research will likely focus on uncovering unprecedented transformations that leverage this reactivity in new ways.
One area of interest is the use of novel catalytic systems to control the regioselectivity and stereoselectivity of ring-opening reactions, allowing access to a wider range of functionalized chiral building blocks. researchgate.net For example, the development of catalysts that can facilitate previously disfavored ring-opening pathways would significantly expand the synthetic utility of this compound. Additionally, the exploration of tandem reactions, where multiple transformations occur in a single pot, could lead to more efficient and elegant syntheses of complex target molecules. The dual activation of reagents by organocatalysts is an emerging strategy that could be applied to achieve currently unmet challenges in the asymmetric ring-opening of epoxides. researchgate.net
Expansion of Applications in Emerging Areas of Organic and Medicinal Chemistry Research
The significance of chirality in drug development cannot be overstated, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. chiralpedia.com this compound, as a source of a specific stereocenter, is poised for expanded application in the synthesis of next-generation pharmaceuticals. Its enantiomer, (S)-(+)-Glycidyl nosylate, is a known key intermediate in the synthesis of the ultra-short-acting β-blocker, Landiolol. chemicalbook.comfortunejournals.comnih.govmdpi.comnih.gov This underscores the potential of the (R)-enantiomer in constructing other biologically active molecules, including new classes of kinase inhibitors and other targeted therapies. nih.gov
Future research will likely see the application of this compound in the synthesis of novel compounds for a range of therapeutic areas. The development of personalized medicine, which may require the synthesis of patient-specific drug enantiomers, could further drive the demand for such chiral building blocks. chiralpedia.com Moreover, its utility may extend beyond pharmaceuticals into areas like chiral materials science, where the precise arrangement of stereocenters can impart unique properties to polymers and other materials. rsc.org The development of new chiral drugs targeting specific protein conformations is an active area of research that will benefit from the availability of versatile chiral synthons. chiralpedia.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, with its superior heat and mass transfer, allows for better control over reaction conditions, often leading to higher yields and purities. mdpi.com This is particularly advantageous for reactions involving highly reactive intermediates like epoxides.
Future research will focus on developing robust and reliable flow-based methods for the synthesis and subsequent transformation of this compound. This includes the design of specialized reactors and the immobilization of catalysts to facilitate continuous processing and easy purification. Automated platforms, guided by machine learning algorithms, could rapidly screen reaction conditions to identify optimal parameters for a given transformation, accelerating the discovery of new synthetic routes and applications. mdpi.com
Challenges in Scaling Up Production for Research and Development Needs
Despite the clear utility of this compound, scaling up its production to meet the demands of research and development presents several challenges. The synthesis of enantiomerically pure compounds often involves multi-step processes that can be difficult and costly to implement on an industrial scale. mdpi.com Ensuring high enantiomeric purity and minimizing the formation of impurities are critical quality control parameters that become more challenging at larger scales.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-(-)-Glycidyl-4-nitrobenzenesulfonate, and how is enantiomeric purity ensured?
- Methodology : The compound is typically synthesized via sulfonylation of (R)-(-)-glycidol with 4-nitrobenzenesulfonyl chloride under anhydrous conditions. A key step involves maintaining low temperatures (0–5°C) to minimize racemization. Enantiomeric purity is validated using polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) . Characterization includes H/C NMR to confirm regio- and stereochemistry, with diagnostic peaks for the epoxide (δ 3.2–3.8 ppm) and sulfonate group (δ 8.3–8.5 ppm for aromatic protons) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- Spectroscopy : H NMR (CDCl₃): δ 8.45 (d, 2H, Ar-H), 8.25 (d, 2H, Ar-H), 4.35 (m, 1H, epoxide-CH), 3.75–3.95 (m, 2H, epoxide-CH₂).
- IR : Peaks at 1290 cm⁻¹ (S=O asymmetric stretch) and 910 cm⁻¹ (epoxide ring vibration).
- Melting Point : Reported m.p. 72–74°C (lit. 73°C) .
- Chromatography : TLC (silica gel, ethyl acetate/hexane 1:3) with Rf ≈ 0.4 .
Advanced Research Questions
Q. What strategies optimize enantioselectivity when using this compound in asymmetric catalysis?
- Methodology : The compound’s chiral epoxide moiety acts as a transient directing group. To enhance enantioselectivity:
- Solvent Effects : Use aprotic solvents (e.g., THF, DCM) to stabilize transition states.
- Additives : Chiral Lewis acids (e.g., BINOL-derived catalysts) can amplify stereochemical outcomes.
- Kinetic Resolution : Monitor reaction progress via in situ FTIR or Raman spectroscopy to terminate at optimal conversion . Contradictions in enantiomeric excess (e.g., lower-than-expected ee) may arise from residual moisture or temperature fluctuations, requiring iterative refinement .
Q. How can researchers mitigate hazards associated with handling this compound?
- Methodology :
- Safety Protocols : Use explosion-proof equipment (per OSHA/WHMIS 2015 guidelines) due to flammability risks. Avoid skin contact (irritant) via nitrile gloves and fume hoods.
- Deactivation : Quench excess reagent with aqueous NaHCO₃ before disposal.
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent epoxide ring-opening .
Q. How should contradictions in reaction outcomes involving this compound be resolved?
- Methodology :
- Root-Cause Analysis : Compare experimental data (e.g., NMR shifts, ee values) with literature benchmarks. For example, discrepancies in sulfonate coupling efficiency may stem from competing nucleophilic attack on the epoxide vs. sulfonate group.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in reaction parameters (temperature, stoichiometry).
- Iterative Testing : Redesign experiments using Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
